N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide
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Description
N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide is a useful research compound. Its molecular formula is C19H16N2O3 and its molecular weight is 320.348. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of MFCD00170609 is Protein Kinase CK2 . Protein Kinase CK2 is a ubiquitous serine/threonine protein kinase that serves as an attractive anticancer target .
Mode of Action
MFCD00170609 interacts with Protein Kinase CK2, inhibiting its activity . Some derivatives of this compound have shown improved inhibitory activity on CK2, with an IC50 of 0.85 ± 0.09 μM for the best compound, SL-15 .
Biochemical Pathways
CK2 is involved in cell cycle control, DNA repair, regulation of circadian rhythms, and other cellular processes .
Result of Action
The molecular and cellular effects of MFCD00170609’s action would be primarily related to its inhibition of Protein Kinase CK2. By inhibiting CK2, this compound could potentially disrupt the normal functioning of the kinase, leading to altered cellular processes. This could have therapeutic implications, particularly in the context of diseases where CK2 is known to play a role, such as cancer .
Properties
IUPAC Name |
N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12(20-21-16(22)11-13-7-3-2-4-8-13)17-18(23)14-9-5-6-10-15(14)19(17)24/h2-10,23H,11H2,1H3,(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEVYAXWJQUSDS-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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